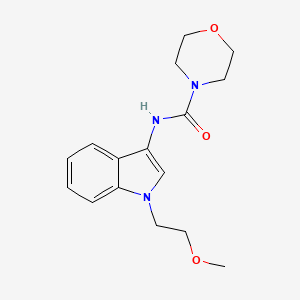

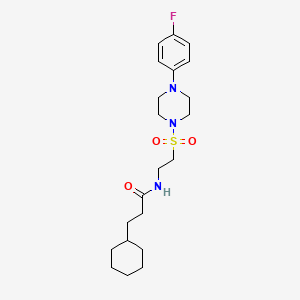

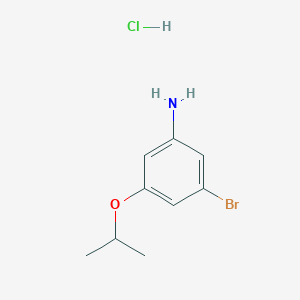

![molecular formula C12H11NO2 B2664768 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione CAS No. 81402-21-3](/img/structure/B2664768.png)

1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro compounds are a class of organic compounds that have two or more rings that share one atom . The prefix “spiro” is followed by square brackets that enclose the number of atoms in the smaller ring and the number of atoms in the larger ring, separated by a dot . The “1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione” is a type of spiro compound, but specific information about this compound is not available in the sources I have access to.

Synthesis Analysis

The synthesis of spiro compounds often involves the use of a 1,3-dipolar cycloaddition reaction . This reaction involves a 1,3-dipole, which is a compound with separated positive and negative charges, and a dipolarophile, which is a compound that can react with the 1,3-dipole . The reaction results in a five-membered ring .Chemical Reactions Analysis

The chemical reactions involving spiro compounds can vary widely depending on the specific compound and the conditions of the reaction . Without specific information on “1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione”, it’s difficult to provide an accurate analysis of its chemical reactions.Scientific Research Applications

Anti-tumor and Anti-inflammatory Properties

1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione derivatives have been synthesized through regioselective reactions, exhibiting promising anti-tumor activity against melanoma cell lines and considerable anti-inflammatory properties in vivo. These findings suggest the compound's potential in developing anti-cancer and anti-inflammatory therapies (Girgis, 2009).

Heterocyclic Compound Synthesis

The compound has facilitated the creation of diverse heterocyclic structures, such as spiro indane-1,3-dione pyrrolizidine compounds and spirooxindole dihydropyridines, via 1,3-dipolar cyclo-addition reactions and other synthetic methods. These compounds are of interest for their structural complexity and potential biological activities (Chen, Wu, & Gu, 2011); (Mohammadi, Taheri, & Amouzegar, 2017).

Novel Spiro Compound Synthesis

Research has also been directed towards constructing novel spiro compounds, including spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline]s and spiro[indane-2,1′-pyrrolo[3,4-c]pyrrole]-tetraones, with high diastereoselectivity and potential antimycobacterial activity and AChE inhibition. These studies underline the versatility of this compound in synthesizing pharmacologically relevant molecules (Jiang, Sun, Sun, & Yan, 2017); (Bharkavi, Kumar, Ali, Osman, Muthusubramanian, & Perumal, 2017).

Crystal Structure Analysis

Additionally, crystal structure analysis of derivatives has provided insights into the molecular configurations and interactions within these compounds, furthering the understanding of their properties and potential applications (Mathusalini, Viswanathan, Mohan, Lin, & Velmurugan, 2015).

Synthesis of Spiro and Dispiro Compounds

Studies have also explored the selective synthesis of spiro and dispiro compounds using Mn(III)-based oxidation, demonstrating the compound's utility in creating complex molecules with potential as new types of alkaloids (Yokote, Nishikawa, Shibuya, Hisano, & Nishino, 2020).

properties

IUPAC Name |

spiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-10-7-12(11(15)13-10)5-8-3-1-2-4-9(8)6-12/h1-4H,5-7H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHWTVHCUYAVTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC13CC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

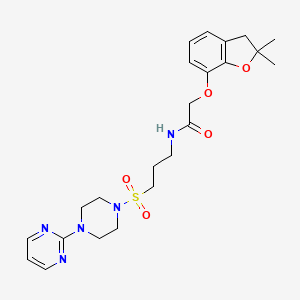

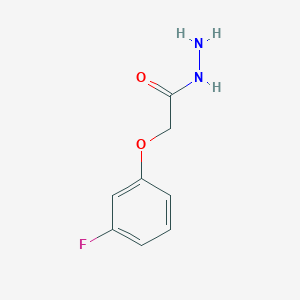

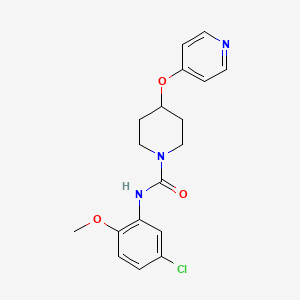

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2664689.png)

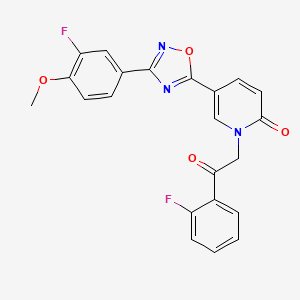

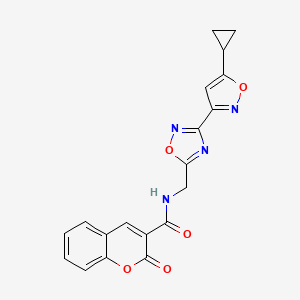

![2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2664690.png)

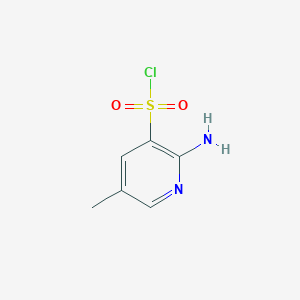

![3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2664698.png)